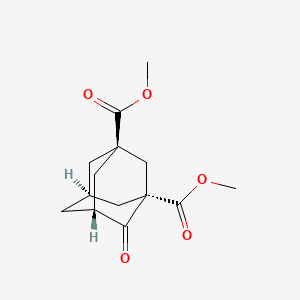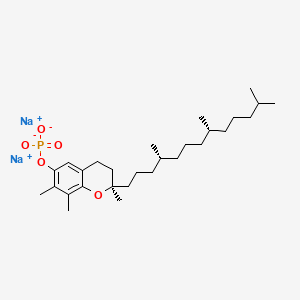
dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate is a chemical compound with a unique adamantane core structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate typically involves the esterification of the corresponding dicarboxylic acid. One common method is the reaction of 4-oxoadamantane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction yields the dimethyl ester as the primary product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-oxoadamantane-1,3-dicarboxylic acid.
Reduction: Formation of dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate.
Substitution: Formation of amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In drug design, the adamantane core provides a stable and rigid framework that can enhance the binding affinity and specificity of the compound to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of a ketone.
Dimethyl (1R,3R,5R,7S)-4-aminoadamantane-1,3-dicarboxylate: Contains an amino group instead of a ketone.
Uniqueness
Dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate is unique due to its combination of ester and ketone functionalities, which provide a versatile platform for chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
19930-87-1 |
|---|---|
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.293 |
IUPAC-Name |
dimethyl (1R,3R,5R,7S)-4-oxoadamantane-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-18-11(16)13-4-8-3-9(6-13)10(15)14(5-8,7-13)12(17)19-2/h8-9H,3-7H2,1-2H3/t8-,9+,13+,14+/m0/s1 |
InChI-Schlüssel |
IDSQKOYZNPIDJY-NYHSCFHFSA-N |
SMILES |
COC(=O)C12CC3CC(C1)C(=O)C(C3)(C2)C(=O)OC |
Synonyme |
4-Oxo-1,3-adamantanedicarboxylic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid](/img/structure/B560664.png)




![4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid](/img/structure/B560673.png)







